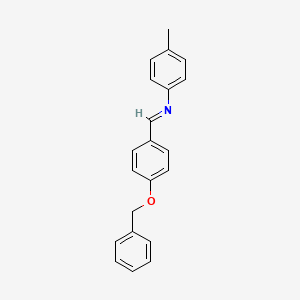

N-(4-Benzyloxybenzylidene)-P-toluidine

Descripción

N-(4-Benzyloxybenzylidene)-P-toluidine is a Schiff base compound synthesized via the condensation of p-toluidine (4-methylaniline) and 4-benzyloxybenzaldehyde. Schiff bases are characterized by their imine (-C=N-) linkage, which confers unique electronic and steric properties. This compound features a benzyloxy (-OCH₂C₆H₅) substituent on the benzylidene ring, enhancing its lipophilicity and steric bulk compared to simpler derivatives.

The synthesis typically involves refluxing equimolar amounts of the aldehyde and amine in glacial acetic acid, followed by purification via recrystallization or chromatography .

Propiedades

Número CAS |

70627-48-4 |

|---|---|

Fórmula molecular |

C21H19NO |

Peso molecular |

301.4 g/mol |

Nombre IUPAC |

N-(4-methylphenyl)-1-(4-phenylmethoxyphenyl)methanimine |

InChI |

InChI=1S/C21H19NO/c1-17-7-11-20(12-8-17)22-15-18-9-13-21(14-10-18)23-16-19-5-3-2-4-6-19/h2-15H,16H2,1H3 |

Clave InChI |

HIGUNDFMCVHYBH-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzyloxybenzylidene)-P-toluidine typically involves the condensation reaction between 4-benzyloxybenzaldehyde and P-toluidine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-(4-Benzyloxybenzylidene)-P-toluidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Benzyloxybenzylidene)-P-toluidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of N-(4-Benzyloxybenzyl)-P-toluidine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: N-(4-Benzyloxybenzyl)-P-toluidine.

Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.

Aplicaciones Científicas De Investigación

N-(4-Benzyloxybenzylidene)-P-toluidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of N-(4-Benzyloxybenzylidene)-P-toluidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxybenzylidene moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include:

- N-(4-Bromobenzylidene)-p-toluidine (CAS 39128-27-3)

- N-(4-Chlorobenzylidene)-4-methylaniline (CAS 15485-32-2)

These compounds differ in the substituent on the benzylidene ring (benzyloxy vs. bromo or chloro), influencing their electronic and physical properties.

Table 1: Comparative Properties of N-(4-Benzyloxybenzylidene)-P-toluidine and Analogues

Electronic and Steric Effects

- Benzyloxy Group : The electron-donating nature of the benzyloxy group increases the basicity of the imine nitrogen compared to halogenated analogues. This enhances its ability to coordinate with metal ions in catalytic systems.

- Halogen Substituents : Bromo and chloro groups withdraw electron density via inductive effects, reducing the imine’s basicity but improving stability toward hydrolysis .

Physical Properties

- Boiling Point : The benzyloxy derivative likely has a higher boiling point than bromo or chloro analogues due to increased molecular weight and stronger van der Waals forces.

- Solubility: The bulky benzyloxy group reduces solubility in polar solvents (e.g., ethanol), necessitating chromatographic purification, whereas halogenated analogues are more amenable to recrystallization .

Actividad Biológica

N-(4-Benzyloxybenzylidene)-P-toluidine is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant case studies and research findings.

Overview of N-(4-Benzyloxybenzylidene)-P-toluidine

Chemical Structure : The compound features a benzyloxy group linked to a benzylidene moiety, which is further connected to a P-toluidine structure. This unique configuration is crucial for its biological activity.

Synthesis : The synthesis typically involves a condensation reaction between 4-benzyloxybenzaldehyde and P-toluidine, often facilitated by acid catalysts under reflux conditions. The resulting product is purified through recrystallization.

N-(4-Benzyloxybenzylidene)-P-toluidine exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. The benzyloxybenzylidene moiety can form hydrogen bonds and hydrophobic interactions with active sites, leading to modulation of enzyme activity.

Antimycobacterial Activity

Recent studies have explored the compound's efficacy against Mycobacterium tuberculosis. A related series of compounds demonstrated minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid. These compounds showed selective toxicity towards M. tuberculosis without significantly affecting Vero and HepG2 cell viability, indicating potential for tuberculosis treatment .

Antiparasitic Properties

Research has indicated that similar benzyloxy compounds possess antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds derived from this scaffold exhibited potent efficacy in vitro, highlighting the potential for developing new treatments for parasitic infections .

Case Studies

- Antimycobacterial Evaluation : A study synthesized various N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which were evaluated for their ability to inhibit M. tuberculosis. The findings suggested that two compounds had MICs similar to isoniazid, with favorable profiles in terms of chemical stability and metabolic stability .

- Antiparasitic Activity : In vitro assays demonstrated that certain derivatives of N-(4-Benzyloxybenzylidene)-P-toluidine exhibited significant activity against T. brucei, with selectivity over mammalian cells being a critical factor for further development .

Comparative Analysis

To better understand the unique properties of N-(4-Benzyloxybenzylidene)-P-toluidine, a comparison with similar compounds is presented in the following table:

| Compound Name | MIC (µM) | Selectivity Ratio (Parasite/Mammalian) | Notes |

|---|---|---|---|

| N-(4-Benzyloxybenzylidene)-P-toluidine | Similar to Isoniazid | High | Effective against M. tuberculosis |

| N-(4-Benzyloxybenzylidene)-4-fluoroaniline | 0.5 | Moderate | Antiparasitic activity confirmed |

| N-(4-Benzyloxybenzylidene)-4-ethylaniline | 1.0 | High | Broad-spectrum activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.